REACTION_CXSMILES
|
[Li]CCCC.[C:6](=[O:8])=O.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.CN(C(ON1N=N[C:25]2[CH:26]=[CH:27][CH:28]=N[C:24]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH2:39]1C[O:42][CH2:41][CH2:40]1>CN(C=O)C.O>[OH:42][CH2:41][C:40]1[CH:39]=[CH:28][C:27]([C:6]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:26][C:25]=1[CH3:24] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
ADDITION
|
Details
|
After 5 min dry ice is added
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude is purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to give R-6 (7.6 g, 97%)
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by HPLC
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=C(C=C1)C(=O)N1CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |